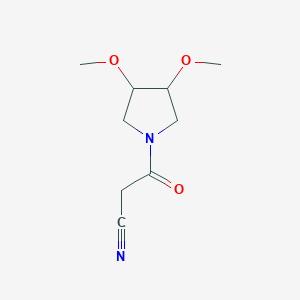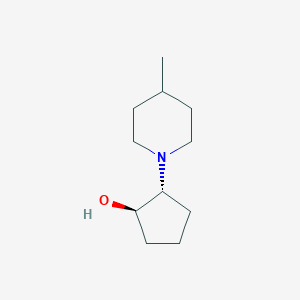
3-(3,4-Dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile
説明
“3-(3,4-Dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile” is also known as 3’,4’-Dimethoxy-α-pyrrolidinopentiophenone . It is a synthetic stimulant drug of the cathinone class that has been sold online as a designer drug . It is a relatively weak inhibitor of serotonin reuptake and has little affinity in vitro for dopamine or noradrenaline transporters .
Molecular Structure Analysis
The molecular formula of this compound is C17H26NO3 . The structure contains a pyrrolidine ring, an extended α-carbon side chain, and methoxy groups attached to the 3 and 4 positions of the phenyl ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, boiling point of 413.9±35.0 °C at 760 mmHg, and a molar volume of 272.3±3.0 cm3 . It has a molar refractivity of 83.5±0.3 cm3, and a polar surface area of 39 Å2 .
科学的研究の応用
Heterocyclic Compound Synthesis
This compound has been extensively studied for its utility in synthesizing heterocyclic compounds. For instance, oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been performed using manganese(III) acetate to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. Such reactions have yielded compounds in good yields, demonstrating the precursor's versatility in forming heterocyclic frameworks (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Synthesis of Pyrazolo[3,4-b]pyridines
Another application involves the one-pot, four-component synthesis of pyrazolo[3,4-b]pyridines, highlighting the compound's role in facilitating complex reactions in green solvent systems. This approach has been shown to produce structurally diverse bicyclic pyrazolo[3,4-b]pyridines with potential biological and pharmacological activities, showcasing the compound's utility in medicinal chemistry (Majidi Arlan, Javahershenas, & Khalafy, 2020).
Anticancer Compound Development
Further research has explored its reactivity for the development of new heterocyclic compounds with anticancer activity. This includes the synthesis of thiazole derivatives and oxathiepine-6-carbonitriles, demonstrating the compound's potential in contributing to the discovery of new anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
Antimicrobial Studies
Moreover, its derivatives have been synthesized for antimicrobial studies, illustrating its significance in developing novel antimicrobial agents. These studies have shown promising results, further extending the application of this compound in pharmaceutical research (Kheder & Mabkhot, 2012).
Advanced Material Development
In materials science, its derivatives have been used to develop environmentally sensitive fluorophores incorporating pyrene and fluorene moieties. These compounds exhibit strong blue-green fluorescence emission, making them suitable for various applications in the field of materials science, including sensors and fluorescent markers (Hussein, El Guesmi, & Ahmed, 2019).
特性
IUPAC Name |
3-(3,4-dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-13-7-5-11(6-8(7)14-2)9(12)3-4-10/h7-8H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFHBZZMXLXWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)
![(1S,2S)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474452.png)
![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)
![(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474456.png)
![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)



![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)



